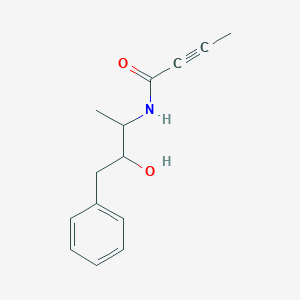![molecular formula C8H14ClNO3 B2483835 (2S,4As,7aR)-2,3,4,4a,5,6,7,7a-octahydropyrano[2,3-c]pyrrole-2-carboxylic acid;hydrochloride CAS No. 2580090-21-5](/img/structure/B2483835.png)
(2S,4As,7aR)-2,3,4,4a,5,6,7,7a-octahydropyrano[2,3-c]pyrrole-2-carboxylic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,4As,7aR)-2,3,4,4a,5,6,7,7a-octahydropyrano[2,3-c]pyrrole-2-carboxylic acid;hydrochloride is a useful research compound. Its molecular formula is C8H14ClNO3 and its molecular weight is 207.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
- Synthesis of 2-phenyl-5,6-dihydropyrano[2,3-c]pyrrole-4,7-dione derivatives : Research has explored the synthesis of pyrano[2,3-c]pyrrole derivatives, which are a class of fused heterocyclic compounds. This synthesis involves heating equimolar amounts of certain compounds to form 5-aryl-2-phenyl-6-(1,3thiazol-2-yl)-5,6-dihydropyrano[2,3-c]pyrrole-4,7-diones (Vydzhak & Panchishin, 2008).
- Conformationally restricted GABA analogue : An approach to synthesize a conformationally restricted γ-aminobutyric acid (GABA) analogue using a similar scaffold has been developed. This includes reactions involving 2,3-bis(chloromethyl)pyridine and catalytic reduction of the pyridine ring (Melnykov et al., 2018).
Molecular Recognition and Reactions
- Molecular recognition using calix[4]pyrrole receptors : Research on water-soluble receptors derived from aryl extended calix[4]pyrrole has shown effective binding of aromatic N-oxides in water through a combination of interactions including hydrogen bonding and hydrophobic interactions (Verdejo et al., 2009).
- Synthesis of novel 1,2,4‐Oxadiazole derivatives containing pyrano[2,3-b]pyridine : The synthesis of derivatives such as 7-Hydroxy/Amino-5-methyl-6-(5-substituted-[1,2,4]oxadiazol-3-yl)-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylic acid amides has been achieved. These compounds are expected to have better hypertensive activity (Kumar & Mashelker, 2007).
Photoluminescence and Structural Studies
- Optimizing photoluminescence in uranyl dicarboxylate complexes : Studies have focused on synthesizing uranyl ion complexes using various dicarboxylic acids, achieving high photoluminescence quantum yields. This is significant in the context of uranyl carboxylate complexes (Thuéry et al., 2020).
- 3,4-Diphenylpyrrole-2,5-dicarboxylic Acid Acetic Acid Disolvate : This compound's crystallization exhibits extensive hydrogen bonding involving carboxylic acid functional groups, amine group, and acetic acid moieties. This has implications for understanding molecular structures and interactions (Prayzner et al., 1996).
Propiedades
IUPAC Name |
(2S,4aS,7aR)-2,3,4,4a,5,6,7,7a-octahydropyrano[2,3-c]pyrrole-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3.ClH/c10-8(11)6-2-1-5-3-9-4-7(5)12-6;/h5-7,9H,1-4H2,(H,10,11);1H/t5-,6-,7-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLOXKHKAVXOFEN-MKXDVQRUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC2C1CNC2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](O[C@@H]2[C@@H]1CNC2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[Methyl(6-methylpyrimidin-4-yl)amino]cyclobutan-1-ol](/img/structure/B2483754.png)

![1-(4-tert-butylbenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![4-{5-[(2-chlorobenzyl)amino]-4-cyano-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B2483758.png)



![6-Tert-butyl-2-[1-[2-(3,5-dimethylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2483767.png)



![6-fluoro-4-(3-isopropylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2483773.png)

